2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine
Overview
Description
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine, also known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B is a Schedule II controlled substance in the United States and has gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However,
Mechanism of Action
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. It also has affinity for the 5-HT2B and 5-HT2C receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce changes in brain activity, particularly in regions involved in sensory processing and emotional regulation. It has been found to increase blood flow to certain brain regions, such as the prefrontal cortex, which is involved in decision-making and social behavior. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine in scientific research is its ability to induce alterations in perception and cognition, which can be useful in studying the neural mechanisms underlying these processes. However, its psychoactive effects may also pose a limitation, as they can interfere with the ability to perform certain tasks, such as those requiring focused attention.
Future Directions
There are several potential future directions for research involving 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness. Additionally, further research is needed to fully understand the long-term effects of this compound use on brain function and behavior.
In conclusion, this compound is a psychoactive substance that has been used in scientific research to study its effects on the central nervous system. It acts primarily as a serotonin receptor agonist and has been found to induce alterations in sensory perception, mood, and thought processes. While its psychoactive effects may pose limitations, it also has potential for therapeutic and research applications. Further research is needed to fully understand the mechanisms underlying its effects and its potential applications in the future.
Scientific Research Applications
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that this compound can induce alterations in sensory perception, mood, and thought processes. It has also been found to enhance social cognition and empathy.
properties
IUPAC Name |
2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-15(8-12(16-2)17-3)7-10-5-6-11-14(13(10)18-4)20-9-19-11/h5-6,12H,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLPEAVQIMJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C2=C(C=C1)OCO2)OC)CC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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